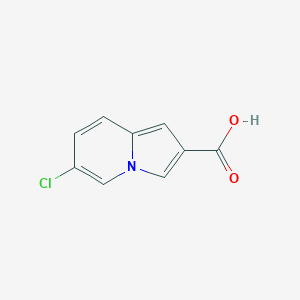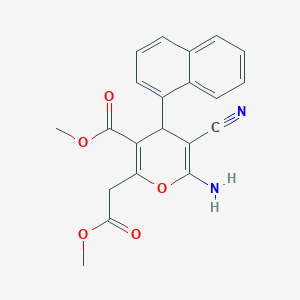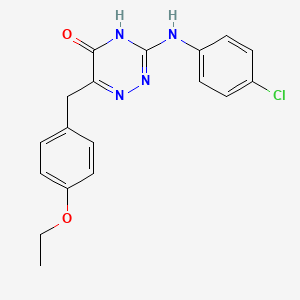
1-((2,5-Dichlorophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-((2,5-Dichlorophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine” is a type of organic compound known as a sulfonyl compound. Sulfonyl compounds are characterized by the sulfonyl functional group (R-SO2-R’), where R and R’ are organic groups. In this case, one of the organic groups is a 2,5-dichlorophenyl group and the other is an isobutyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the sulfonyl group, which is a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. The 2,5-dichlorophenyl group would consist of a phenyl ring (a six-membered carbon ring) with chlorine atoms at the 2 and 5 positions. The isobutyl group would consist of a four-carbon chain .Chemical Reactions Analysis
As a sulfonyl compound, “this compound” would likely undergo reactions typical of sulfonyl compounds. These could include nucleophilic substitution reactions, where the sulfonyl group acts as a leaving group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the sulfonyl, 2,5-dichlorophenyl, and isobutyl groups. For example, the compound would likely be polar due to the presence of the sulfonyl group .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Applications
1-((2,5-Dichlorophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine and its derivatives have been explored for various applications in scientific research, primarily focusing on their chemical properties and potential uses in synthesis and as precursors to other compounds.
Synthesis of Sulfonamide Derivatives
Studies have shown the synthesis of halogenated sulfonamides, including those with dichlorophenyl groups, demonstrating their utility in creating compounds with potential biological activities. These sulfonamides were synthesized from anilines through acetylation, chlorosulfonylation, and further reactions to explore their inhibitory effects on carbonic anhydrase isozymes, suggesting their application as antitumor agents (Ilies et al., 2003).
Ring-Opening Polymerization of Azetidines
The anionic ring-opening polymerization (AROP) of N-sulfonylazetidines, including those with isobutylsulfonyl groups, has been studied for the production of poly(N-sulfonylazetidine)s. These polymers are considered valuable precursors to polyimines, showcasing the impact of alkyl sulfonyl substitution on polymerization kinetics and product solubility, which could be applied in materials science and engineering (Rowe et al., 2019).
Development of Heterocyclic and Arylsulfonamide Compounds
Research into the synthesis of structurally novel 1,3-disubstituted azetidine derivatives, including those derived from dichlorophenylsulfonyl and isobutylsulfonyl compounds, has been conducted. These efforts have led to the development of compounds with core structures involving benzenesulfonamide, indicating their potential in creating new chemical entities for further biological evaluation (Kharul et al., 2008).
Antitumor Applications of Sulfonamide Derivatives
Further studies have focused on designing sulfonamide derivatives as antitumor agents with low toxicity. Incorporating sulfonamide groups into compounds has led to the synthesis of derivatives with significant antitumor activity, highlighting the importance of sulfonamide scaffolds in medicinal chemistry for the development of cancer therapeutics (Huang et al., 2001).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-3-(2-methylpropylsulfonyl)azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO4S2/c1-9(2)8-21(17,18)11-6-16(7-11)22(19,20)13-5-10(14)3-4-12(13)15/h3-5,9,11H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOXMILKWRDWCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2731315.png)
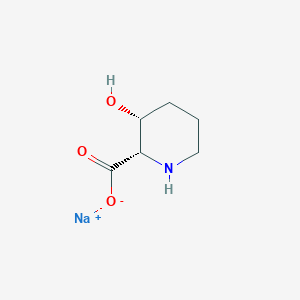
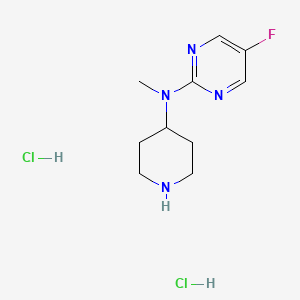
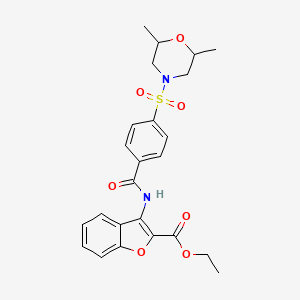
![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2731322.png)
![methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2731323.png)

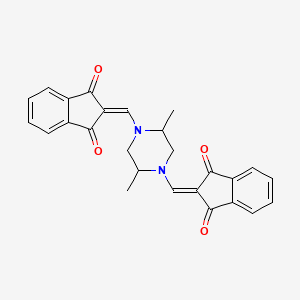
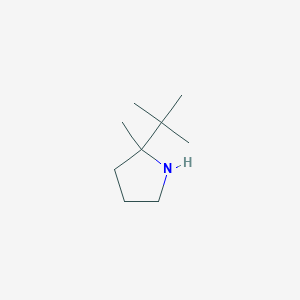

![1-((cyanomethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2731334.png)
